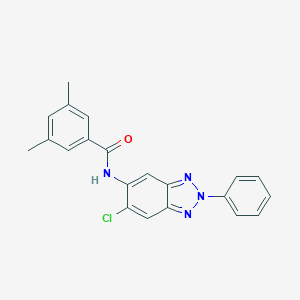![molecular formula C18H19ClN2O2 B244845 N-{4-chloro-3-[(phenylacetyl)amino]phenyl}butanamide](/img/structure/B244845.png)
N-{4-chloro-3-[(phenylacetyl)amino]phenyl}butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-chloro-3-[(phenylacetyl)amino]phenyl}butanamide, also known as Boc-Phe(4-Cl)-OH, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of phenylalanine, an essential amino acid that plays a crucial role in protein synthesis and other biological processes. In
Mechanism of Action
The mechanism of action of N-{4-chloro-3-[(phenylacetyl)amino]phenyl}butanamide involves the inhibition of target enzymes through the formation of a covalent bond with the active site of the enzyme. This results in the disruption of the enzyme's normal function, leading to a decrease in the activity of the enzyme and subsequent physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{4-chloro-3-[(phenylacetyl)amino]phenyl}butanamide are dependent on the specific enzyme that is inhibited. For example, inhibition of ACE results in a decrease in blood pressure, while inhibition of DPP-4 leads to an increase in insulin secretion and a decrease in blood glucose levels. Additionally, N-{4-chloro-3-[(phenylacetyl)amino]phenyl}butanamide has been shown to exhibit cytotoxic effects against cancer cells, although the specific mechanism of action is not fully understood.
Advantages and Limitations for Lab Experiments
One advantage of using N-{4-chloro-3-[(phenylacetyl)amino]phenyl}butanamide in lab experiments is its specificity for target enzymes, which allows for the selective inhibition of these enzymes without affecting other biological processes. However, one limitation of using this compound is its potential toxicity, particularly at high concentrations.
Future Directions
There are several potential future directions for research on N-{4-chloro-3-[(phenylacetyl)amino]phenyl}butanamide. One area of focus could be the development of more potent and selective inhibitors of target enzymes, which could lead to the development of new therapies for hypertension and diabetes. Additionally, further investigation into the anticancer properties of this compound could lead to the development of new cancer treatments. Finally, research could also focus on the potential use of N-{4-chloro-3-[(phenylacetyl)amino]phenyl}butanamide as a tool for studying the function of target enzymes in biological systems.
Synthesis Methods
The synthesis of N-{4-chloro-3-[(phenylacetyl)amino]phenyl}butanamide involves the reaction of 4-chloro-3-nitrobenzoic acid with phenylalanine methyl ester hydrochloride in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with tert-butyloxycarbonyl chloride (Boc-Cl) to yield the final product.
Scientific Research Applications
N-{4-chloro-3-[(phenylacetyl)amino]phenyl}butanamide has been used in various scientific research studies, particularly in the field of medicinal chemistry. This compound has been shown to exhibit inhibitory activity against several enzymes, including angiotensin-converting enzyme (ACE) and dipeptidyl peptidase-4 (DPP-4), which are involved in the regulation of blood pressure and glucose metabolism, respectively. Additionally, N-{4-chloro-3-[(phenylacetyl)amino]phenyl}butanamide has been investigated for its potential anticancer properties.
properties
Molecular Formula |
C18H19ClN2O2 |
|---|---|
Molecular Weight |
330.8 g/mol |
IUPAC Name |
N-[4-chloro-3-[(2-phenylacetyl)amino]phenyl]butanamide |
InChI |
InChI=1S/C18H19ClN2O2/c1-2-6-17(22)20-14-9-10-15(19)16(12-14)21-18(23)11-13-7-4-3-5-8-13/h3-5,7-10,12H,2,6,11H2,1H3,(H,20,22)(H,21,23) |
InChI Key |
LEWWUHZBXGMZNI-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)CC2=CC=CC=C2 |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,5-dimethyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244762.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-3,5-dimethylbenzamide](/img/structure/B244763.png)


![Dimethyl 5-({[(3,5-dimethylbenzoyl)amino]carbothioyl}amino)isophthalate](/img/structure/B244772.png)
![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-1-naphthamide](/img/structure/B244774.png)
![N-{4-[4-(2-Methylbenzoyl)piperazin-1-YL]phenyl}-2-phenylacetamide](/img/structure/B244775.png)
![2-(4-Chlorophenoxy)-N-{4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}acetamide](/img/structure/B244776.png)


![N-[2-(1,3-benzothiazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B244780.png)
![3,4-Dimethyl-N-{4-[4-(4-methylbenzoyl)piperazin-1-YL]phenyl}benzamide](/img/structure/B244782.png)

![N-[4-(4-benzylpiperazin-1-yl)phenyl]-4-ethoxybenzamide](/img/structure/B244786.png)